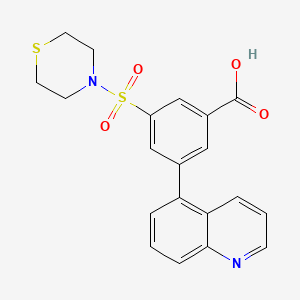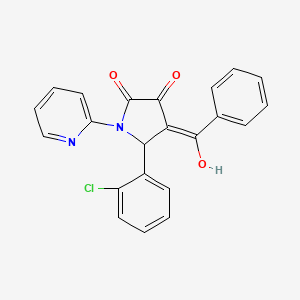
3-quinolin-5-yl-5-(thiomorpholin-4-ylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities. While the specific compound "3-quinolin-5-yl-5-(thiomorpholin-4-ylsulfonyl)benzoic acid" is not detailed, research on quinoline and its derivatives often focuses on synthesizing new compounds with potential therapeutic applications, including as fluorescence probes and anticancer agents.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategic reactions between specific functional groups. For instance, Sunder and Peet (1978) reported an efficient synthesis of benzofuro[3,2-b]quinolin-6(11H) one derivatives, highlighting the versatility of quinoline chemistry (Sunder & Peet, 1978).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to determine the molecular structures of quinoline derivatives. Rad et al. (2016) utilized these techniques to characterize metal complex coordination polymers derived from quinoline-based ligands (Rad et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, forming complex structures with unique properties. Mamedov et al. (2023) described the divergent synthesis of 3-(indol-2-yl)quinoxalin-2-ones and 4-(benzimidazol-2-yl)-3-methyl(aryl)cinnolines, showcasing the chemical versatility of quinoline-related compounds (Mamedov et al., 2023).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. Research often involves studying these properties to understand the compound's behavior in different environments.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including fluorescence, reactivity with metals, and biological activity. For example, Nolan et al. (2005) synthesized quinoline-derivatized fluoresceins for sensing biological Zn(II), demonstrating the chemical functionality of quinoline compounds in bioimaging applications (Nolan et al., 2005).
科学的研究の応用
Bioimaging and Fluorescence Probing
Quinoline derivatives, such as QZ1 and QZ2, are developed as fluorescein-based dyes for zinc (Zn(II)) sensing in biological systems. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them valuable tools for bioimaging and studying intracellular Zn(II) concentrations. Their selectivity for Zn(II) over other metals and the ability to fluoresce brightly in the presence of various ions offer improved specificity for Zn(II) detection in vivo (Nolan et al., 2005). Additionally, other fluorescent probes for Zn(2+) based on quinolinol-pendant cyclen and their benzenesulfonyl-caged derivatives have been synthesized for sensitive detection in cells and sample solutions (Ohshima et al., 2010).
Corrosion Inhibition
Novel quinoline derivatives have demonstrated excellent corrosion inhibition performance on mild steel in HCl media. Compounds such as 6-benzylquinoline (BQ) and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid (QBPA) significantly enhance the corrosion resistance of mild steel. Their adsorption on the steel surface follows the Langmuir adsorption isotherm, suggesting a competitive physisorption and chemisorption mechanism (Jiang et al., 2018).
Anticancer Research
Quinoline derivatives are explored for their antitumor activities. Heteroaromatic quinols such as 4-(benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dienone and 4-(1-benzenesulfonyl-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone have shown potent antiproliferative activity against various carcinoma cell lines and tumor xenografts. The mechanism of action involves apoptosis induction, cell cycle arrest, and modulation by glutathione, suggesting their potential as novel anticancer agents (Chew et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
3-quinolin-5-yl-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-20(24)15-11-14(17-3-1-5-19-18(17)4-2-6-21-19)12-16(13-15)28(25,26)22-7-9-27-10-8-22/h1-6,11-13H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQJYJUSFPEYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)
![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)
![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)